1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-5-carboxamide
Description
1-Isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-5-carboxamide is a heterocyclic compound featuring an indole core substituted at the 1-position with an isopropyl group and at the 5-position with a carboxamide moiety. The carboxamide nitrogen is further linked to a 2-(4-pyridyl)ethyl chain.
Properties
Molecular Formula |
C19H21N3O |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-propan-2-yl-N-(2-pyridin-4-ylethyl)indole-5-carboxamide |
InChI |
InChI=1S/C19H21N3O/c1-14(2)22-12-8-16-13-17(3-4-18(16)22)19(23)21-11-7-15-5-9-20-10-6-15/h3-6,8-10,12-14H,7,11H2,1-2H3,(H,21,23) |
InChI Key |
YFSBVIKEYVGFAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC(=C2)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-5-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Pyridyl Group: The pyridyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the pyridyl group with a halogenated indole.
Formation of the Carboxamide: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole or pyridyl derivatives.
Scientific Research Applications
1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Differences and Functional Groups
| Compound Name | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Indole | 1-isopropyl, 5-carboxamide, 4-pyridyl | Amide, pyridine, isopropyl |
| Ethyl 2-(4-Pyridyl)propionate (Compound 11) | Pyridine | Ethyl ester, propionate chain | Ester, pyridine |
| Ethyl 2-(Quinolin-4-yl)propanoate (10k/m) | Quinoline | Ethyl ester, propionate chain, 7-Cl | Ester, quinoline, chloro |
| 1H-Isoindole-5-carboxamide (CAS 100825-65-8) | Isoindole | 2-(2,6-diethylphenyl), 1,3-dioxo, N-propyl | Amide, ketone, diethylphenyl |
- Target vs. Pyridine/Quinoline Esters (Compounds 10, 11): The target’s indole core enables π-π stacking interactions distinct from quinoline/pyridine systems. Quinoline derivatives (e.g., 10k/m) exhibit chloro-substituents, which may increase lipophilicity but reduce metabolic stability compared to the target’s isopropyl group .
- Target vs. Isoindole Derivative (CAS 100825-65-8): The isoindole’s 1,3-dioxo group introduces electron-withdrawing effects, reducing basicity compared to the target’s indole.
Physicochemical and Pharmacokinetic Properties
Table 2: Hypothesized Properties Based on Structure
| Property | Target Compound | Ethyl 2-(4-Pyridyl)propionate | Isoindole Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~340 | ~195 | ~376 |
| LogP | ~2.5 (moderate lipophilicity) | ~1.8 (lower due to ester) | ~3.2 (high due to diethylphenyl) |
| Solubility (aq.) | Moderate (amide polarity) | Low (ester dominance) | Low (ketone, bulky groups) |
| Metabolic Stability | High (amide resistance) | Moderate (ester hydrolysis) | Low (ketone oxidation) |
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